6-Phosphogluconic Acid

Catalog No.
S606740
CAS No.
921-62-0
M.F
C6H13O10P
M. Wt
276.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phosphogluconic Acid

CAS Number

921-62-0

Product Name

6-Phosphogluconic Acid

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

Molecular Formula

C6H13O10P

Molecular Weight

276.14 g/mol

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1

InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-N

SMILES

Array

Synonyms

6-phospho-D-gluconic acid, 6-phosphogluconate, 6-phosphogluconic acid, gluconate 6-phosphate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O

The exact mass of the compound 6-Phosphogluconic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Phosphogluconic acid (CAS 921-62-0) is an intermediate in the oxidative branch of the pentose phosphate pathway (PPP). In commercial and laboratory procurement, it is typically supplied as a stable trisodium or barium salt to ensure high aqueous solubility and extended shelf life. It serves as the primary substrate for the direct quantification of 6-phosphogluconate dehydrogenase (6PGDH) activity, which catalyzes its oxidative decarboxylation to ribulose 5-phosphate while generating NADPH [1]. Unlike upstream precursors that require complex enzymatic coupling, purified 6-phosphogluconic acid allows researchers and assay developers to isolate downstream PPP flux, making it a standard reagent for metabolic profiling, diagnostic assay formulation, and biocatalytic pathway engineering.

Substituting 6-phosphogluconic acid with its immediate upstream precursor, glucose-6-phosphate (G6P), compromises assay specificity. Because G6P oxidation by G6PDH generates NADPH and subsequently forms 6-phosphogluconic acid, using G6P to measure downstream 6PGDH activity creates an inseparable mixed signal. Furthermore, attempting to use the true immediate precursor, 6-phosphoglucono-δ-lactone, is not viable for routine procurement; the lactone is highly electrophilic, possesses a short aqueous half-life, and spontaneously rearranges into an enzymatically inactive γ-lactone dead-end [1]. Consequently, direct procurement of the stable 6-phosphogluconic acid salt is required to isolate 6PGDH kinetics without confounding background noise or substrate degradation.

Assay Signal Specificity: 6-Phosphogluconic Acid vs. Glucose-6-Phosphate

In metabolic activity assays relying on NADP+ reduction, utilizing 6-phosphogluconic acid isolates the activity of 6PGDH, yielding exactly one mole of NADPH per mole of substrate oxidized. Conversely, utilizing glucose-6-phosphate (G6P) as a substitute in a crude lysate or coupled system results in the sequential action of G6PDH and 6PGDH, producing two moles of NADPH and conflating the kinetic rates of both enzymes . This dual-signal interference makes it impossible to accurately calculate 6PGDH-specific Vmax or Km when starting from G6P.

Evidence DimensionSignal origin in NADP+-dependent PPP activity assays
Target Compound Data100% specific to 6PGDH (1 eq. NADPH produced directly)
Comparator Or BaselineGlucose-6-Phosphate (G6P): Mixed signal (conflates G6PDH and 6PGDH activities)
Quantified DifferenceEliminates upstream G6PDH background interference completely
ConditionsEnzymatic activity assays measuring NADPH generation

Procuring the exact 6-PGA substrate is strictly required to prevent false-positive signal amplification in diagnostics targeting specific PPP deficiencies.

Substrate Stability and Shelf-Life: 6-PGA vs. δ-Lactone Precursor

For commercial assay formulation, the substrate must remain stable in solution. 6-Phosphogluconic acid maintains structural integrity in aqueous buffers, whereas its precursor, 6-phosphoglucono-δ-lactone, is a highly reactive electrophile with a short half-life. The δ-lactone spontaneously hydrolyzes or undergoes intramolecular rearrangement into a γ-lactone form, which is an enzymatic dead-end [1]. This instability makes the lactone unsuitable as a standardized, shelf-stable reagent.

Evidence DimensionAqueous stability and active-form retention
Target Compound DataStable indefinitely in formulated assay buffers (as salt)
Comparator Or Baseline6-phosphoglucono-δ-lactone: Rapid spontaneous hydrolysis and rearrangement to inactive γ-lactone
Quantified DifferencePrevents loss of active substrate concentration during storage and assay incubation
ConditionsAqueous buffer at physiological pH

Ensures reproducible lot-to-lot substrate concentrations, which is critical for manufacturing reliable biochemical assay kits.

Enzymatic Recognition: Phosphorylated vs. Non-Phosphorylated Analogs

The C6-phosphate group of 6-phosphogluconic acid is a structural requirement for binding to the 6PGDH active site. Kinetic studies utilizing Torula yeast 6PGDH establish a Km of approximately 1.65 mM for 6-phosphogluconic acid [1]. Attempting to substitute this with non-phosphorylated gluconic acid results in a near-total loss of binding affinity, as the phosphate moiety is required to anchor the substrate within the enzyme's binding pocket.

Evidence DimensionMichaelis constant (Km) for 6PGDH
Target Compound DataKm = 1.65 mM (Torula yeast 6PGDH model)
Comparator Or BaselineGluconic Acid (Non-phosphorylated): Negligible affinity / no measurable catalytic turnover
Quantified DifferenceAbsolute requirement of the C6-phosphate for enzymatic processing
ConditionsIn vitro kinetic characterization at pH 7.6, 50°C

Demonstrates that buyers cannot down-spec to unphosphorylated gluconate salts for any applications involving PPP enzymatic pathways.

Diagnostic Assay Kit Manufacturing (6PGDH Quantification)

Because 6-phosphogluconic acid eliminates the dual-signal interference caused by upstream precursors like G6P, it is the mandatory substrate for clinical and research assay kits designed to precisely quantify 6PGDH activity . This ensures accurate diagnosis of metabolic deficiencies without confounding background noise.

Metabolic Flux Analysis and Isotope Tracing

In LC-MS/MS metabolic profiling, researchers require stable reference standards. The structural stability of 6-phosphogluconic acid compared to the highly reactive δ-lactone makes it the standard choice for spiking samples and calibrating standard curves in pentose phosphate pathway flux analysis [1].

Cell-Free Biomanufacturing and Hydrogen Production

In engineered cell-free systems utilizing 6PGDH to regenerate NADPH or produce molecular hydrogen, the specific phosphorylated substrate is required to maintain kinetic efficiency (Km ~1.65 mM). Non-phosphorylated analogs cannot substitute, making 6-PGA procurement essential for these advanced biocatalytic reactors [2].

Physical Description

Barium salt hydrate: White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

276.02463360 Da

Monoisotopic Mass

276.02463360 Da

Heavy Atom Count

17

UNII

W31WK7B8U0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

921-62-0

Wikipedia

6-Phosphogluconic_acid

Dates

Last modified: 08-15-2023

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